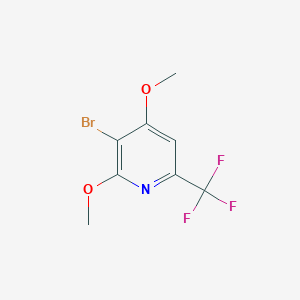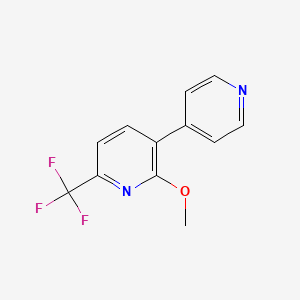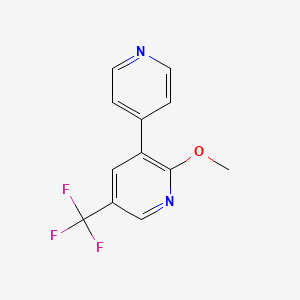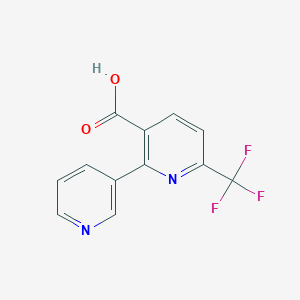![molecular formula C19H25N3O3S B1391201 Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 892295-95-3](/img/structure/B1391201.png)
Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Interaction Studies
Tert-butyl compounds have been studied for their interaction with receptors, particularly the 5-HT1A receptor. For instance, research involving WAY-100135, a compound related to tert-butyl, indicates its role as a selective antagonist at somatodendritic and postsynaptic 5-HT1A receptors, suggesting potential applications in neuropharmacology and the study of serotonergic systems (Fletcher et al., 1993). Similarly, compounds like NAN-190 and buspirone, which are related to the tert-butyl structure, have shown effects on 5-HT release, and their interactions have been further explored with selective antagonists like WAY-100135 (Routledge et al., 1995).
Toxicity and Metabolic Pathways
Studies have also investigated the metabolic pathways and potential toxicities of tert-butyl-related thiazoles. For example, research on the metabolism of nephrotoxic or hepatotoxic thiazoles like 4-tert-butyl-2-methyl-thiazole has contributed to understanding the formation of toxic metabolites and ring cleavage products, providing insights into drug metabolism and disposition (Mizutani et al., 1994).
Pulmonary Toxicity and Structure-Activity Relationships
The structural requirements for toxic potency in compounds related to tert-butyl, like butylated hydroxytoluene (BHT) and other alkylphenols, have been extensively studied. Research has shed light on the relationship between structural features and toxic activity, contributing to a better understanding of pulmonary toxicity and the role of specific molecular structures in mediating this toxicity (Mizutani et al., 1982).
Propriétés
IUPAC Name |
tert-butyl 3-(4-methoxyphenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-18(2,3)25-17(23)22-11-9-19(10-12-22)20-15(16(26)21-19)13-5-7-14(24-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREQSQUMDZGPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



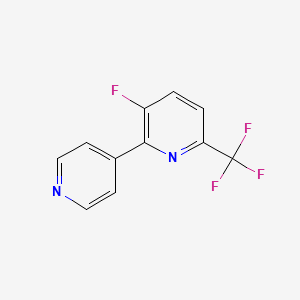
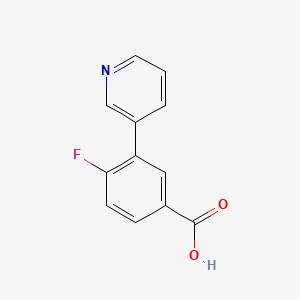
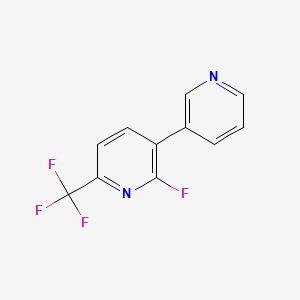


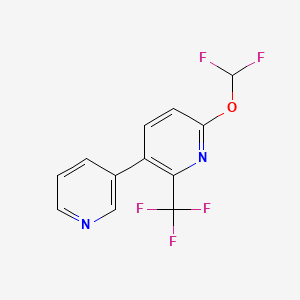


![[3,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1391133.png)
